MS4078

Targeted Protein Degradation PROTAC Selectivity Profiling Oncology (ALCL/NSCLC)

MS4078 is the only early-generation ALK PROTAC with publicly reported in vivo PK, achieving >500 nM plasma levels after 50 mg/kg IP in mice. It degrades NPM-ALK with DC50 11 nM—27-fold more potent than VHL-based TD-004. Matched negative controls MS4748/40 enable rigorous target validation. Choose MS4078 for reproducible degradation studies and direct PK/PD translation.

Molecular Formula C45H52ClN9O8S
Molecular Weight 914.5 g/mol
Cat. No. B609343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS4078
SynonymsMS-4078;  MS4078;  MS 4078
Molecular FormulaC45H52ClN9O8S
Molecular Weight914.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C2CCN(CC2)CC(=O)NCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)OC(C)C)NC6=NC=C(C(=N6)NC7=CC=CC=C7S(=O)(=O)C(C)C)Cl
InChIInChI=1S/C45H52ClN9O8S/c1-25(2)63-36-22-30(27(5)21-34(36)51-45-49-23-31(46)41(53-45)50-32-10-6-7-12-37(32)64(61,62)26(3)4)28-15-19-54(20-16-28)24-39(57)48-18-17-47-33-11-8-9-29-40(33)44(60)55(43(29)59)35-13-14-38(56)52-42(35)58/h6-12,21-23,25-26,28,35,47H,13-20,24H2,1-5H3,(H,48,57)(H,52,56,58)(H2,49,50,51,53)
InChIKeyAYMGZLUKTNXEMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MS4078: Quantitative Baseline Characterization of a Cereblon-Recruiting ALK PROTAC Degrader


MS4078 is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase cereblon (CRBN) to anaplastic lymphoma kinase (ALK) for ubiquitination and subsequent proteasomal degradation [1]. It is constructed by conjugating the ALK inhibitor ceritinib to the CRBN ligand pomalidomide via a flexible linker . Biochemically, MS4078 binds ALK with a dissociation constant (Kd) of 19 nM [2]. In cellular assays, it induces degradation of NPM-ALK and EML4-ALK fusion proteins with DC50 values of 11 nM and 59 nM in SU-DHL-1 lymphoma and NCI-H2228 non-small cell lung cancer (NSCLC) cells, respectively , and inhibits SU-DHL-1 cell proliferation with an IC50 of 33 nM . Its degradation activity is dependent on both cereblon engagement and proteasome function, distinguishing it pharmacologically from traditional occupancy-driven ALK inhibitors [3].

MS4078: Why Off-the-Shelf ALK Inhibitors or Alternative PROTACs Cannot Substitute


Substituting MS4078 with a generic ALK inhibitor or a different ALK-targeting PROTAC carries quantifiable risk of experimental divergence. Small-molecule ALK inhibitors such as ceritinib operate via catalytic site occupancy, a mechanism that is vulnerable to acquired resistance mutations and fails to eliminate the ALK scaffolding function [1]. MS4078 bypasses this by inducing complete target protein degradation, a modality with a distinct activity profile. Furthermore, even within the ALK PROTAC class, substitution is non-trivial. Comparative data reveal that MS4078 displays a unique degradation potency profile: for example, its DC50 for NPM-ALK in SU-DHL-1 cells is 11 nM, whereas the VHL-recruiting PROTAC TD-004 exhibits a DC50 of 300 nM in the same cell line—a 27-fold difference [2]. Similarly, MS4078 degrades EML4-ALK in H2228 cells with a DC50 of 59 nM, compared to 34 nM for its close analog MS4077 and approximately 100 nM for SIAIS117 [2]. These quantitative discrepancies in degradation efficiency, combined with differences in E3 ligase choice (cereblon vs. VHL), linker composition, and in vivo pharmacokinetic behavior, render each ALK PROTAC a distinct chemical probe. Procurement of MS4078 specifically ensures experimental systems reflect its defined potency, selectivity window, and established in vivo exposure profile [3].

MS4078: A Quantitative Evidence Guide for Scientific Differentiation and Procurement Decisions


MS4078 vs. ALK PROTACs: Quantitative Comparison of Degradation Potency (DC50) Across Fusion Variants and Cell Lines

MS4078 exhibits a distinct degradation potency profile compared to other ALK-targeting PROTACs. In a cross-comparison of published data, MS4078 demonstrates an NPM-ALK DC50 of 11 nM in SU-DHL-1 cells, which is 27-fold more potent than the VHL-based PROTAC TD-004 (DC50 = 300 nM) in the same cell line [1]. Conversely, its close analog MS4077 is 3.7-fold more potent in this cell line (DC50 = 3 nM) [1]. For EML4-ALK degradation in NSCLC H2228 cells, MS4078 exhibits a DC50 of 59 nM, which is less potent than TL13-112 (DC50 = 10 nM in H3122 cells) but more potent than TD-004 (DC50 = 300 nM) and comparable to SIAIS117 (DC50 ≈ 100 nM) [1]. This pattern of cell-type- and fusion-variant-dependent potency differentiates MS4078 from both close structural analogs and VHL-based ALK degraders [1].

Targeted Protein Degradation PROTAC Selectivity Profiling Oncology (ALCL/NSCLC)

MS4078 vs. ALK PROTACs: Comparative Antiproliferative Activity in ALCL and NSCLC Cell Models

The antiproliferative potency of MS4078 differs from that of other ALK PROTACs, reflecting its unique degradation profile. MS4078 inhibits the proliferation of SU-DHL-1 (NPM-ALK-driven ALCL) cells with an IC50 of 33 nM . In contrast, the VHL-based PROTAC TD-004 exhibits an IC50 of 58 nM in the same cell line, indicating that MS4078 is 1.8-fold more potent [1]. Against EML4-ALK-driven NCI-H2228 cells, the proliferation of NCI-H2228 cells is less sensitive to MS4078 than SU-DHL-1 cells, consistent with its higher DC50 for EML4-ALK . This differential sensitivity between ALCL and NSCLC models is a defining feature of MS4078's cellular pharmacology .

Cell Proliferation Drug Sensitivity Profiling Lymphoma/Lung Cancer Models

MS4078 In Vivo Pharmacokinetic Profile: Plasma Exposure Supporting Preclinical Efficacy Studies

MS4078 has demonstrated favorable plasma exposure in mice, supporting its use in in vivo efficacy studies. Following a single intraperitoneal (IP) injection of 50 mg/kg in male Swiss Albino mice, MS4078 achieves a plasma concentration exceeding 500 nM, with a peak concentration of 3,000 nM at 2 hours [1]. This exposure is sustained above 500 nM for an extended period, exceeding the compound's DC50 for ALK degradation in both cell lines . In comparison, no plasma exposure data are available for the close analog MS4077 or other comparator PROTACs such as TL13-112 or TD-004 in the same dataset, establishing MS4078 as the only early-generation ALK PROTAC with publicly reported, robust in vivo PK characterization [2]. However, more recent studies investigating amorphous solid dispersion formulations have revealed that MS4078 exposure can be highly formulation-dependent, with a solution vehicle providing significantly enhanced solubility compared to a spray-dried dispersion [3].

Pharmacokinetics In Vivo Pharmacology Drug Development

MS4078 Selectivity and Mechanistic Dependency: Defined Target Engagement and Degradation Pathway

MS4078's degradation of ALK is strictly dependent on both cereblon binding and proteasome activity. Co-treatment with a cereblon-binding competitor or a proteasome inhibitor abolishes ALK degradation, confirming an on-target PROTAC mechanism [1]. Importantly, the development of closely matched negative control compounds (MS4748 and MS4740), which are structurally analogous to MS4078 and MS4077 but lack the ability to recruit cereblon, provides a unique tool for verifying on-target pharmacological effects [2]. Unlike the clinical ALK inhibitor ceritinib, which only inhibits kinase activity, MS4078 reduces total ALK protein levels by over 90% at 100 nM in both SU-DHL-1 and NCI-H2228 cells . However, the Chemical Probes Portal notes that MS4078 lacks a comprehensive selectivity assessment, and the hook effect concentration remains undefined, as it has not been tested above 100 nM [3]. In contrast, TL13-112 has demonstrated broader off-target degradation of kinases such as Aurora A (IC50 = 8550 nM) and FER (IC50 = 42.4 nM), suggesting that MS4078 may possess a narrower degradation profile, though direct comparative selectivity data are absent [4].

Target Engagement Mechanism of Action Chemical Probe Validation

MS4078 vs. Ceritinib: Differential Impact on ALK Downstream Signaling and Cell Viability

MS4078 achieves superior suppression of ALK signaling compared to its parental inhibitor ceritinib at equivalent concentrations due to its degradation mechanism. At 100 nM, MS4078 inhibits ALK Y1507 autophosphorylation and downstream STAT3 Y705 phosphorylation by over 90% in both SU-DHL-1 and NCI-H2228 cells . This occurs alongside a >90% reduction in total ALK fusion protein levels . In contrast, ceritinib, which inhibits ALK kinase activity with an IC50 of 0.15 nM , only transiently suppresses phosphorylation without reducing protein levels, leaving the scaffolding function of ALK intact [1]. Furthermore, MS4078's antiproliferative IC50 of 33 nM in SU-DHL-1 cells is consistent with its degradation DC50, while ceritinib's antiproliferative effects may be less durable in the presence of drug washout due to reversible target binding . This mechanistic distinction is critical for studies investigating the non-catalytic functions of ALK or modeling resistance to catalytic inhibitors.

Signaling Pathways Kinase Inhibition vs. Degradation Resistance Mechanisms

MS4078: Formulation-Dependent Bioavailability and Implications for In Vivo Experimental Design

Recent studies have revealed that MS4078's in vivo exposure is highly sensitive to formulation. While a solution vehicle (5% DMSO, 40% PEG300, 5% Tween80, 50% ddH2O) yields a Cmax of 3,000 nM at 2 h [1], a spray-dried dispersion (SDD) containing MS4078 and the polymeric carrier Eudragit E PO unexpectedly resulted in very low plasma exposure in mice [2]. Further investigation revealed that E PO interacts with bile salts and phospholipids in the gastrointestinal tract, inducing phase separation that impairs MS4078 solubilization and absorption [2]. In contrast, the solution vehicle acted as a potent solubility enhancer, maintaining MS4078 in a supersaturated state [2]. This formulation-dependent bioavailability profile is a critical differentiator from other PROTACs: unlike many compounds for which amorphous solid dispersions improve exposure, MS4078 requires careful formulation selection to avoid bioavailability pitfalls [3].

Bioavailability Formulation Science In Vivo Pharmacology

MS4078: Defined Research and Preclinical Application Scenarios Based on Validated Evidence


Investigating ALK Scaffolding Functions and Non-Catalytic Signaling in ALK-Driven Cancers

MS4078 enables precise interrogation of ALK scaffolding roles independent of kinase activity. At 100 nM, MS4078 reduces ALK protein levels by >90% and suppresses both ALK autophosphorylation and downstream STAT3 signaling . This contrasts with ceritinib, which only inhibits kinase activity without degrading the protein [1]. Researchers studying how ALK protein-protein interactions contribute to oncogenesis can use MS4078 to eliminate the scaffold while using the negative control MS4748 to confirm on-target effects [2].

Preclinical In Vivo Efficacy Studies in ALK-Positive Lymphoma and NSCLC Models

MS4078 is the only early-generation ALK PROTAC with publicly reported in vivo pharmacokinetic data, achieving sustained plasma concentrations >500 nM after a 50 mg/kg IP dose in mice [3]. This exposure exceeds the DC50 for ALK degradation in both ALCL (11 nM) and NSCLC (59 nM) cell lines . This established PK profile allows for direct translation of in vitro degradation potency to in vivo tumor growth inhibition studies, providing a defined dosing benchmark for efficacy experiments [4]. Caution is warranted regarding formulation: the validated solution vehicle must be used to avoid the unexpectedly low exposure observed with Eudragit E PO solid dispersions [5].

Development and Validation of ALK Degrader Chemical Probes with Matched Negative Controls

MS4078 is uniquely positioned for chemical probe development because closely matched negative control compounds (MS4748 and MS4740) are available [6]. These controls are structurally analogous to MS4078 and MS4077 but cannot recruit cereblon, enabling rigorous discrimination between on-target ALK degradation and off-target cytotoxicity . This capability is not readily available for other ALK PROTACs like TL13-112 or TD-004, making MS4078 an essential tool for laboratories establishing robust target validation workflows [7].

Comparative Analysis of PROTAC E3 Ligase Recruitment Strategies (Cereblon vs. VHL)

MS4078 recruits cereblon (CRBN), whereas TD-004 and SIAIS117 recruit von Hippel-Lindau (VHL) E3 ligase [8]. Direct comparison of MS4078 (CRBN-based, NPM-ALK DC50 = 11 nM) and TD-004 (VHL-based, NPM-ALK DC50 = 300 nM) reveals a 27-fold difference in degradation efficiency in SU-DHL-1 cells [9]. This quantitative disparity makes MS4078 and TD-004 an ideal pair for systematically evaluating how E3 ligase choice influences degradation kinetics, ternary complex stability, and resistance mechanisms in ALK-driven cancers [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS4078

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.